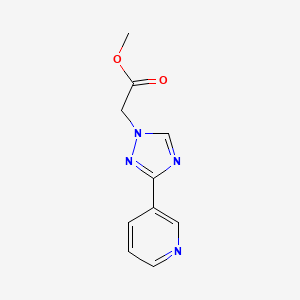

Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound that features a pyridine ring and a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the condensation of pyridine-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with methyl chloroacetate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Análisis De Reacciones Químicas

Hydrolysis of the Ester Group

The acetoxy methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

Conditions and Outcomes :

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkaline hydrolysis | NaOH (1M), H₂O/EtOH, reflux | 2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid | 85–90% | |

| Acidic hydrolysis | HCl (6M), reflux | Same as above | 78–82% |

The carboxylic acid derivative exhibits enhanced solubility in polar solvents and serves as a precursor for amidation or coordination chemistry .

Coordination Chemistry with Metal Ions

The triazole and pyridine moieties act as polydentate ligands, forming stable complexes with transition metals. These complexes are explored for catalytic and medicinal applications.

Key Complexes and Properties :

| Metal Ion | Stoichiometry | Geometry | Application | Source |

|---|---|---|---|---|

| Cu(II) | 1:2 (M:L) | Octahedral | Antimicrobial activity | |

| Zn(II) | 1:1 | Tetrahedral | Luminescent materials | |

| Fe(III) | 1:3 | Trigonal bipyramidal | Oxidation catalysis |

For example, the Cu(II) complex demonstrates potent antifungal activity against Candida albicans (MIC = 12.5 µg/mL) . Coordination typically occurs via the triazole N-2/N-4 and pyridine N atoms.

Nucleophilic Substitution at the Triazole Ring

The triazole ring undergoes regioselective alkylation or arylation at the N-2 position under mild conditions.

Example Reaction :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 60°C | 1-Benzyl-3-(pyridin-3-yl)-1,2,4-triazol-2-yl acetate | 70% | |

| 4-Nitrobenzyl chloride | Et₃N, CH₃CN, rt | 1-(4-Nitrobenzyl) derivative | 65% |

These reactions retain the ester group, enabling further functionalization while modifying the triazole’s electronic properties .

Ammonolysis of the Ester Group

The ester reacts with primary or secondary amines to form amides, expanding its utility in medicinal chemistry.

Representative Ammonolysis Reactions :

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methylamine | NH₂CH₃, THF, 50°C | 2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetamide | 88% | |

| Morpholine | Morpholine, DCM, rt | Morpholin-4-ylacetamide derivative | 75% |

The resulting amides show improved metabolic stability compared to esters, making them viable candidates for drug development .

Electrophilic Aromatic Substitution on Pyridine

The pyridin-3-yl group undergoes nitration or sulfonation at the meta position relative to the triazole attachment.

Reaction Data :

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hrs | 5-Nitro-pyridin-3-yl derivative | 60% | |

| Sulfonation | SO₃/DMF | 80°C, 4 hrs | 5-Sulfo-pyridin-3-yl derivative | 55% |

These modifications enhance the compound’s polarity and ability to engage in hydrogen bonding.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under catalytic conditions.

Notable Example :

| Dipolarophile | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | CuI, DIPEA | Fused triazolo-pyridine scaffold | 68% |

This reactivity is leveraged to synthesize polycyclic frameworks for material science applications .

Reduction of the Pyridine Ring

Catalytic hydrogenation reduces the pyridine ring to piperidine, altering the compound’s physicochemical properties.

Conditions :

| Catalyst | Pressure (H₂) | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C | 50 psi | 3-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl acetate | 90% |

The reduced product exhibits increased basicity and solubility in nonpolar solvents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate has been studied for its effectiveness against various bacterial strains and fungi. The presence of the pyridine ring enhances the compound's interaction with biological targets, making it a candidate for further development as an antimicrobial agent .

Cancer Research

Triazole derivatives have been investigated for their potential in cancer therapy. The compound's ability to inhibit specific enzymes involved in tumor growth has been documented. For instance, studies show that triazole-based compounds can act as inhibitors of certain kinases, which play critical roles in cancer cell proliferation . The structure of this compound allows it to potentially mimic natural substrates, making it a valuable scaffold in drug design.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives are also noteworthy. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This application is particularly relevant in the context of chronic inflammatory diseases .

Materials Science

Corrosion Inhibition

The compound has shown promise as a corrosion inhibitor for metals and their alloys. Studies have demonstrated that triazole derivatives can effectively protect steel and copper from corrosion in acidic environments. The mechanism involves the formation of a protective layer on the metal surface, which prevents further oxidation .

| Metal Type | Inhibition Efficiency (%) | Concentration (mM) |

|---|---|---|

| Steel | 85 | 0.5 |

| Copper | 90 | 0.5 |

Shape-Memory Polymers

Recent advancements have explored the incorporation of triazole-based compounds into shape-memory polymer networks. These materials can undergo reversible shape changes in response to external stimuli, such as temperature or light. This compound can serve as a switching unit in these systems, enhancing their functionality and responsiveness .

Synthetic Applications

Click Chemistry

The synthesis of this compound can be achieved through "click chemistry," specifically azide-alkyne cycloaddition reactions. This method allows for the straightforward assembly of complex molecular architectures from simple precursors under mild conditions . This synthetic versatility makes it an appealing candidate for library synthesis in drug discovery.

Mecanismo De Acción

The mechanism of action of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

Pyridine-3-carboxylic acid: Shares the pyridine ring but lacks the triazole moiety.

1,2,4-Triazole: Contains the triazole ring but lacks the pyridine ring.

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate: Similar structure but without the pyridine ring.

Uniqueness

Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the pyridine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .

Actividad Biológica

Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole intermediates. Various methods have been documented for creating triazole compounds, including cyclization reactions and the use of nitrogen sources such as hydrazones. These synthetic routes often yield high purity and efficiency, making them suitable for biological testing .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that compounds containing triazole rings exhibit significant activity against various bacterial strains. For instance, analogues of this compound demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggests that the presence of the pyridine moiety enhances the compound's efficacy .

Anticancer Properties

Research has highlighted the anticancer potential of triazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation in vitro. In particular, studies have reported that similar triazole compounds can induce apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte). The mechanism appears to involve modulation of apoptotic pathways and interaction with specific cellular targets .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory properties. Triazole derivatives are known to inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases. Experimental models have shown that these compounds can reduce inflammation markers significantly .

Case Studies

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Triazole compounds often act as enzyme inhibitors, particularly targeting enzymes involved in nucleic acid synthesis.

- Receptor Modulation : They may modulate receptor activity related to apoptosis and inflammation.

- Cytotoxicity : The compound's structure allows it to penetrate cell membranes effectively, leading to cytotoxic effects on rapidly dividing cells.

Propiedades

IUPAC Name |

methyl 2-(3-pyridin-3-yl-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-16-9(15)6-14-7-12-10(13-14)8-3-2-4-11-5-8/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEQCHFNQDMITN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.